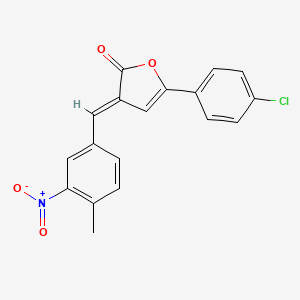

![molecular formula C13H15BrN2O B5542411 6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol, also known as Brequinar, is a synthetic quinoline compound that has been extensively researched for its potential use as an anticancer agent. Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo pyrimidine synthesis pathway.

Applications De Recherche Scientifique

Fluorescence Derivatization Reagent for Carboxylic Acids

6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol and its derivatives have been explored for their potential as fluorescence derivatization reagents, particularly for carboxylic acids in high-performance liquid chromatography (HPLC). This application leverages the compound's reactivity towards carboxylic acids, facilitating the formation of fluorescent esters that can be efficiently separated and detected at very low levels, enhancing the sensitivity and selectivity of HPLC analyses (Yamaguchi et al., 1985).

Synthesis of Quinoline Derivatives

The compound is also integral in the synthesis of various quinoline derivatives. For instance, it has been utilized in the synthesis of 2,4-bis(dimethylamino)quinolines, highlighting its versatility in organic synthesis and the potential for creating a wide array of structurally diverse quinoline-based compounds with varying properties and applications (Pedersen, 1977).

Nonlinear Optical Chromophores

Another significant application lies in the development of nonlinear optical chromophores. Derivatives of this compound have been synthesized as precursors for new classes of nonlinear optical chromophores, which are crucial for various photonic applications such as optical data storage, frequency doubling, and optical switching (Sharipova et al., 2017).

Bioimaging Applications

The compound's derivatives exhibit potential in bioimaging due to their fluorescent properties. Specific derivatives have shown solvatochromic fluorescence, which is useful in bioimaging applications for detecting changes in the local polarity within biological systems. This application is particularly relevant for one-photon and two-photon bioimaging, providing a new avenue for high-resolution imaging in biological research (Liu et al., 2019).

Antibacterial and Antifungal Activities

Research into the biological activity of quinoline derivatives has revealed that some compounds synthesized from this compound possess considerable antibacterial and antifungal efficacies. These findings suggest potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics to combat resistant microbial strains (Badr et al., 1980).

Propriétés

IUPAC Name |

6-bromo-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-8-11(7-16(2)3)13(17)10-6-9(14)4-5-12(10)15-8/h4-6H,7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNVHFCYQSSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

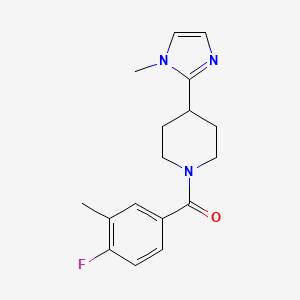

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

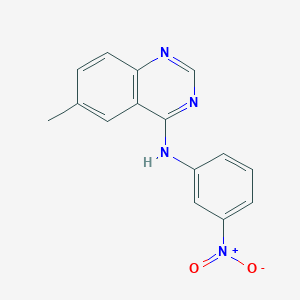

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

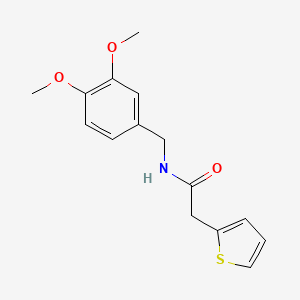

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)